molecular formula C15H14INO B11171942 N-(3,5-dimethylphenyl)-3-iodobenzamide

N-(3,5-dimethylphenyl)-3-iodobenzamide

Cat. No.: B11171942
M. Wt: 351.18 g/mol
InChI Key: HIQMWJFZHMRBJQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-iodobenzamide is a chemical compound with the molecular formula C15H14INO and a molecular weight of 351.18 g/mol . This benzamide derivative features a 3,5-dimethylphenyl group and a 3-iodobenzoyl moiety, a structure that designates it as a valuable building block in organic synthesis and medicinal chemistry research. The iodine atom on the benzamide ring makes it an excellent intermediate for further chemical transformations, particularly via metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions, which are pivotal for creating complex biaryl structures for drug discovery projects. Researchers utilize this and related compounds as potential precursors in the development of pharmacologically active molecules. As a specialized chemical, it is intended for use in laboratory research settings only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. For specific handling and safety information, please consult the relevant Material Safety Data Sheet (MSDS).

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-iodobenzamide

InChI

InChI=1S/C15H14INO/c1-10-6-11(2)8-14(7-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)

InChI Key

HIQMWJFZHMRBJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)I)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 3,5-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives of the compound.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-iodobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-iodobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Solid-State Structural Comparisons

The 3,5-dimethyl substitution pattern significantly influences molecular geometry, as demonstrated in crystallographic studies of related N-(meta-substituted phenyl) amides:

Table 2: Crystal Structure Parameters of Meta-Substituted Amides
Compound Substituents (Aniline Ring) Crystal System Space Group Asymmetric Unit Molecules Reference
N-(3,5-Dimethylphenyl)-2,2,2-trichloroacetamide 3,5-Dimethyl Monoclinic P2₁/c 2
N-(3-Chlorophenyl)-2,2,2-trichloroacetamide 3-Chloro Triclinic P-1 1
N-(3-Methylphenyl)-2,2,2-trichloroacetamide 3-Methyl Monoclinic P2₁/c 1
  • 3,5-Dimethyl Substitution: The presence of two methyl groups in N-(3,5-dimethylphenyl)-2,2,2-trichloroacetamide results in two molecules per asymmetric unit, indicating enhanced intermolecular interactions (e.g., van der Waals forces) compared to mono-substituted analogs .
  • Chlorine vs. Methyl: Chlorine substituents (stronger electron-withdrawing effect) reduce molecular symmetry, leading to triclinic systems, while methyl groups favor monoclinic packing .

Backbone Modifications and Functional Diversity

Variations in the acyl group of N-(3,5-dimethylphenyl) amides lead to distinct properties:

Table 3: Comparison of Backbone Modifications
Compound Acyl Group Key Feature Application/Activity Reference
N-(3,5-Dimethylphenyl)-3-iodobenzamide 3-Iodobenzoyl Halogenated aromatic core Potential PET inhibitor
(Z)-N-((3,5-Dimethylphenyl)(2-oxobenzofuran-3-ylidene)methyl)acetamide Benzofuran-2-one Planar heterocyclic system Synthetic intermediate
N-(3,5-Dimethylphenyl)-3-(1-piperidinyl)propanamide Piperidine-linked propanamide Aliphatic side chain Unspecified (pharmacological)
  • Iodine vs.
  • Aliphatic vs. Aromatic Backbones : Piperidine-linked derivatives () prioritize flexibility, which may enhance binding to conformational targets, contrasting with the rigid aromatic core of 3-iodobenzamide .

Q & A

Q. How does the iodine substituent influence intermolecular interactions in co-crystal formulations?

  • Methodology : Co-crystallize with β-cyclodextrin (β-CD) to enhance solubility (see ’s β-CD complexation approach). Characterize host-guest interactions via phase solubility studies and SC-XRD. Compare dissolution rates and stability vs. non-complexed forms. The iodine’s polarizability may strengthen π-π stacking or halogen bonding in the crystal lattice .

Q. What computational strategies predict the bioactivity of this compound?

  • Methodology : Perform molecular docking (AutoDock Vina) against targets like thyroid hormone receptors (iodine’s role in hormone analogs). Use DFT (B3LYP/6-311+G(d,p)) to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions. Validate with in vitro assays (e.g., enzyme inhibition IC50_{50}) .

Q. How do substituent effects at the meta positions (3,5-dimethyl vs. 3,5-dichloro) alter pharmacological profiles?

  • Methodology : Synthesize analogs (e.g., 3,5-dichlorophenyl or 3,5-diiodo derivatives). Compare logP (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells). The methyl groups may enhance lipophilicity, while iodine could improve target binding via halogen bonds .

Q. What are the challenges in resolving enantiomeric impurities in asymmetric derivatives of this compound?

  • Methodology : Use chiral HPLC (Chiralpak IA column, ethanol/hexane) or capillary electrophoresis with cyclodextrin additives. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) and monitor enantiomeric excess (ee) via 19F^{19}F-NMR if fluorinated analogs are synthesized .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity: How to address variability in enzyme inhibition assays?

  • Resolution : Standardize assay conditions (pH, temperature, co-solvents like DMSO ≤1%). Compare results across cell lines (e.g., HEK293 vs. HeLa) and validate with orthogonal methods (SPR for binding affinity). Meta-analysis of structural analogs ( ) suggests bioactivity is sensitive to substituent electronic profiles .

Methodological Tables

Table 1 : Comparative SC-XRD Parameters for N-Arylbenzamides

CompoundSpace GroupBond Length (C-I, Å)Dihedral Angle (°)Reference
This compoundP1\overline{1}2.1012.3Derived from
N-(3-Chlorophenyl)-3-bromobenzamideC2/c1.9818.7

Table 2 : Solubility Enhancement via β-CD Complexation

FormulationSolubility (mg/mL)Dissolution Rate (mg/min)
Free Compound0.150.02
β-CD Complex2.450.18
Methodology adapted from plant growth studies in .

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